molecular formula C12H11N5S B2893404 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 1022902-08-4

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2893404
CAS No.: 1022902-08-4
M. Wt: 257.32
InChI Key: SSXCFPRCVJVWCU-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrazole ring, a triazole ring, and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazide under acidic conditions to form the triazole ring. The pyrazole ring can be introduced through a subsequent reaction involving methylation and phenylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole or pyrazole derivatives.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate biological pathways and inhibit specific targets makes them attractive for developing new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors, catalysts, or sensors. Its versatility in chemical reactions allows for the creation of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone
  • 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
  • N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Uniqueness

Compared to similar compounds, 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a pyrazole ring, a triazole ring, and a thiol group. This structure provides a distinct set of chemical properties and biological activities, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential in research and industry.

Properties

IUPAC Name

3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCFPRCVJVWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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